N-(2-chlorophenyl)-4-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a hydrazino-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide typically involves the condensation of 2-chlorobenzoyl chloride with 2,4-dimethoxybenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure consistent quality and yield. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-hydrazino-4-oxobutanamide
- N-(2,5-dichlorophenyl)-2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-2-oxoacetamide
Uniqueness
N-(2-chlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C20H22ClN3O4 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]butanediamide |
InChI |
InChI=1S/C20H22ClN3O4/c1-13(15-9-8-14(27-2)12-18(15)28-3)23-24-20(26)11-10-19(25)22-17-7-5-4-6-16(17)21/h4-9,12H,10-11H2,1-3H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
KHJZGCYMDFSWBQ-YDZHTSKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)NC1=CC=CC=C1Cl)/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NC1=CC=CC=C1Cl)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.